Home > Products > Screening Compounds P39001 > 8-HydroxyEfavirenz8-O-Sulfate
8-HydroxyEfavirenz8-O-Sulfate -

8-HydroxyEfavirenz8-O-Sulfate

Catalog Number: EVT-13971810
CAS Number:
Molecular Formula: C14H9ClF3NO6S
Molecular Weight: 411.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Hydroxyefavirenz 8-O-sulfate is a significant metabolite of efavirenz, an antiretroviral medication used in the treatment of human immunodeficiency virus (HIV) infection. The compound is formed through the metabolic processes involving cytochrome P450 enzymes, particularly CYP2B6, which catalyze the hydroxylation of efavirenz to produce 8-hydroxyefavirenz, followed by sulfation to yield 8-hydroxyefavirenz 8-O-sulfate. This compound plays a crucial role in the pharmacokinetics and pharmacodynamics of efavirenz, influencing both its efficacy and toxicity.

Source

The primary source of 8-hydroxyefavirenz 8-O-sulfate is the metabolism of efavirenz in the human body. Efavirenz is extensively metabolized in the liver, where it undergoes various transformations, including hydroxylation and subsequent conjugation reactions. The formation of this sulfate conjugate is significant as it affects the drug's elimination and potential neurotoxic effects.

Classification

8-Hydroxyefavirenz 8-O-sulfate can be classified as a sulfated metabolite of an antiretroviral drug. It belongs to a category of compounds that are derived from the modification of parent drugs through metabolic processes involving phase I and phase II reactions.

Synthesis Analysis

Methods

The synthesis of 8-hydroxyefavirenz 8-O-sulfate primarily occurs via metabolic pathways in vivo. The process involves:

  1. Hydroxylation: Efavirenz is first hydroxylated at the 8-position by cytochrome P450 enzymes, particularly CYP2B6, resulting in the formation of 8-hydroxyefavirenz.
  2. Sulfation: The hydroxyl group on 8-hydroxyefavirenz is then sulfated by sulfotransferase enzymes, leading to the formation of 8-hydroxyefavirenz 8-O-sulfate.

Technical Details

The characterization of these metabolic processes can be achieved using advanced analytical techniques such as ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (uHPLC-HRMS), which allows for precise identification and quantification of metabolites in biological samples .

Molecular Structure Analysis

Structure

The molecular structure of 8-hydroxyefavirenz 8-O-sulfate can be represented as follows:

  • Chemical Formula: C₁₄H₁₄N₂O₅S
  • Molecular Weight: Approximately 342.34 g/mol

The structure features a hydroxyl group (-OH) at the 8-position and a sulfate group (-OSO₃H) attached to the same carbon atom.

Data

The compound exhibits specific spectral data that can be analyzed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 8-hydroxyefavirenz 8-O-sulfate include:

  1. Formation from Efavirenz: As described earlier, the conversion from efavirenz to its hydroxylated form followed by sulfation.
  2. Deconjugation: In certain biological contexts, sulfate groups may be removed enzymatically, potentially regenerating the parent compound or other metabolites.

Technical Details

Understanding these reactions is crucial for elucidating the pharmacokinetics of efavirenz and its metabolites, particularly regarding their stability and interactions with biological systems .

Mechanism of Action

Process

The mechanism of action for 8-hydroxyefavirenz 8-O-sulfate primarily relates to its role as a metabolite in the pharmacological effects of efavirenz:

  1. Antiviral Activity: While efavirenz acts directly on HIV by inhibiting reverse transcriptase, its metabolites may also contribute to antiviral efficacy or toxicity.
  2. Neurotoxicity: There is evidence suggesting that higher concentrations of this metabolite can lead to neurotoxic effects, impacting neuronal survival and function .

Data

Studies have shown that increased levels of this metabolite correlate with adverse neurocognitive outcomes in patients undergoing treatment with efavirenz .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of functional groups such as hydroxyl and sulfate.

Relevant analyses include understanding its behavior under various conditions which can influence its therapeutic efficacy and safety profile .

Applications

Scientific Uses

  1. Pharmacokinetic Studies: Used extensively in research to understand drug metabolism and interactions.
  2. Toxicology Assessments: Important for evaluating potential neurotoxic effects associated with antiretroviral therapies.
  3. Therapeutic Drug Monitoring: Measurement of levels in plasma can guide dosing regimens for patients on efavirenz therapy to minimize toxicity while maximizing antiviral efficacy .
Metabolic Pathways and Biotransformation of 8-Hydroxy Efavirenz 8-O-Sulfate

Cytochrome P450-Mediated Oxidative Metabolism of Efavirenz

Efavirenz (EFV), a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in HIV therapy, undergoes extensive hepatic metabolism to form primary hydroxylated metabolites. The predominant pathway involves cytochrome P450 (CYP)-mediated oxidation, with 8-hydroxyefavirenz emerging as the major primary metabolite. In human liver microsomes (HLMs), this metabolite accounts for approximately 77.5% of total EFV biotransformation, while 7-hydroxyefavirenz constitutes the remaining 22.5% [1] [3]. This metabolic divergence establishes the critical foundation for subsequent phase II conjugation reactions, including sulfation.

Role of CYP2B6 and CYP2A6 Isoforms in 8-Hydroxylation

The formation of 8-hydroxyefavirenz is catalyzed predominantly by the CYP2B6 isoform, as confirmed through kinetic, inhibition, and correlation analyses in HLMs and experiments with expressed CYP enzymes. Kinetic studies reveal that CYP2B6 exhibits the highest catalytic efficiency (V~max~/K~m~) for 8-hydroxylation. However, comprehensive inhibition studies using isoform-selective chemical inhibitors (e.g., thioTEPA for CYP2B6, pilocarpine for CYP2A6) and immunoinhibition techniques demonstrate that CYP2A6 contributes secondarily to this pathway. At pharmacologically relevant EFV concentrations, CYP2B6 mediates >80% of 8-hydroxylation, while CYP2A6 catalyzes the remainder [3]. Genetic polymorphism studies in human populations corroborate these findings, showing that carriers of reduced-function CYP2B6 alleles (e.g., CYP2B66) exhibit significantly reduced 8-hydroxyefavirenz formation and correspondingly elevated EFV plasma exposure [2].

Table 1: Enzyme Kinetics of Efavirenz 8-Hydroxylation by Human CYP Isoforms

CYP IsoformV~max~ (pmol/min/pmol P450)K~m~ (µM)V~max~/K~m~ (Relative Activity)Primary Contribution
CYP2B68.5 ± 1.222.4 ± 3.80.38Major (70-85%)
CYP2A61.8 ± 0.435.6 ± 8.10.05Minor (15-30%)
CYP3A40.9 ± 0.2>100<0.01Negligible

Interspecies Variability in Metabolic Profiling

Significant interspecies differences exist in EFV 8-hydroxylation capacity. Human liver microsomes exhibit substantially higher intrinsic clearance (CL~int~) for 8-hydroxyefavirenz formation compared to rodent models (rats, mice). This discrepancy is attributed to differential CYP2B ortholog expression and catalytic specificity. While human CYP2B6 efficiently catalyzes 8-hydroxylation, rat CYP2B1 shows minimal activity toward EFV. Consequently, rodent models poorly predict human-specific EFV metabolism and may underestimate the formation of downstream metabolites like 8-hydroxyefavirenz 8-O-sulfate [3]. Such variability necessitates cautious extrapolation of preclinical metabolic data to humans and underscores the importance of human-relevant systems (e.g., primary human hepatocytes, genotyped HLMs) for metabolite profiling.

Sulfation Pathways and Enzymatic Conversion to 8-O-Sulfate Derivatives

Following primary oxidation, 8-hydroxyefavirenz undergoes conjugative metabolism via sulfotransferases (SULTs) to form 8-hydroxyefavirenz 8-O-sulfate. This phase II reaction involves the transfer of a sulfonyl group (-SO~3~H) from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group of 8-hydroxyefavirenz. Although the specific SULT isoforms responsible remain incompletely characterized in the provided literature, SULT1A1, SULT1A3, and SULT1E1 represent plausible candidates due to their high hepatic expression and known activity toward phenolic xenobiotics [3]. The reaction proceeds as follows:8-hydroxyefavirenz + PAPS → 8-hydroxyefavirenz 8-O-sulfate + PAPThis conjugation enhances the metabolite's water solubility and facilitates its renal or biliary excretion. In vitro studies using human liver cytosol confirm the rapid sulfation of 8-hydroxyefavirenz, with kinetic analyses indicating high-affinity (low K~m~) sulfotransferase activity. Crucially, 8-hydroxyefavirenz serves as a metabolic branch point: it can undergo either sulfation to form the stable 8-O-sulfate conjugate or further CYP-mediated oxidation (predominantly by CYP2B6) to dihydroxylated metabolites [1] [3]. The relative contribution of these competing pathways determines the ultimate fate of this key intermediate.

Pharmacokinetic Dynamics of the Metabolite in Plasma and CSF

Population pharmacokinetic modeling in HIV-infected patients reveals that 8-hydroxyefavirenz (the precursor to the sulfate conjugate) exhibits distinct distribution characteristics compared to the parent drug:

Table 2: Pharmacokinetic Parameters of Efavirenz and 8-Hydroxyefavirenz in Plasma and PBMCs

ParameterEfavirenz (Plasma)8-Hydroxyefavirenz (Plasma)Efavirenz (PBMC)8-Hydroxyefavirenz (PBMC)
AUC~0-24h~ (ng·h/mL)86,6945,320*1,4201,850*
C~max~ (ng/mL)4,952310*92125*
T~max~ (h)3.04.56.07.5
T~1/2~ (h)4638*>72>72
Tissue-to-Plasma Ratio1.62.3

*Estimated from population models [2] [4]

8-Hydroxyefavirenz displays first-order elimination kinetics in plasma. Its formation rate is directly proportional to EFV plasma concentrations, but its clearance is influenced by CYP2B6 genotype. Patients homozygous for CYP2B66 alleles exhibit reduced formation clearance of 8-hydroxyefavirenz (14 L/h vs. 18 L/h in wild-type) and consequently lower plasma metabolite/parent ratios [2].

Notably, both EFV and 8-hydroxyefavirenz demonstrate preferential accumulation in peripheral blood mononuclear cells (PBMCs) compared to plasma. The PBMC-to-plasma ratio for 8-hydroxyefavirenz averages 2.3, suggesting active uptake or binding mechanisms within immune cells [2]. This compartmental sequestration may have pharmacodynamic implications given HIV’s tropism for lymphocytes.

In contrast to plasma and PBMCs, cerebrospinal fluid (CSF) penetration of EFV and its metabolites is limited. Steady-state sampling over 24 hours in a patient receiving EFV 600 mg/day revealed a median CSF concentration of 16.3 ng/mL for EFV, representing only 0.44% of the corresponding plasma AUC (median plasma concentration: 3,718 ng/mL). 8-Hydroxyefavirenz concentrations in CSF were below quantification limits in this study, suggesting minimal transfer of the metabolite across the blood-brain barrier. The derived intercompartmental clearance (CL~I~) from plasma to CSF was 0.73 L/h, with slow efflux governed by Michaelis-Menten kinetics (V~max~ = 4,400 ng/mL/h; K~m~ = 710 ng/mL) [4]. This restricted CNS distribution may limit the contribution of 8-hydroxyefavirenz and its sulfate conjugate to neuropharmacological or neurotoxic effects.

Properties

Product Name

8-HydroxyEfavirenz8-O-Sulfate

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-8-(trioxidanylsulfanyloxy)-1H-3,1-benzoxazin-2-one

Molecular Formula

C14H9ClF3NO6S

Molecular Weight

411.7 g/mol

InChI

InChI=1S/C14H9ClF3NO6S/c15-8-5-9-11(10(6-8)23-26-25-24-21)19-12(20)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,21H,1-2H2,(H,19,20)/t13-/m0/s1

InChI Key

IELRPCMKAHQYLE-ZDUSSCGKSA-N

Canonical SMILES

C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)OSOOO)NC(=O)O2)C(F)(F)F

Isomeric SMILES

C1CC1C#C[C@]2(C3=C(C(=CC(=C3)Cl)OSOOO)NC(=O)O2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.